Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Description
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. The compound is synthesized via electrocatalytic cascade multicomponent reactions, as demonstrated by Vereshchagin et al. (2008), using aldehydes, malononitrile, malonate, and methanol under stereoselective conditions . This method emphasizes efficiency and atom economy, producing substituted derivatives in a single step. The hydrochloride salt form (CAS: 1536392-01-4) is also documented, highlighting its relevance as a pharmaceutical intermediate .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(7)3-8-4-7/h5,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMVBNBYCYIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate involves the reaction of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid with methanol in the presence of an acid catalyst like hydrochloric acid. This reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often employs catalytic routes. Recent advances have highlighted the use of transition metal catalysis, such as palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, to produce high yields of 3-azabicyclo[3.1.0]hexane derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is an organic compound with the molecular formula . It features a bicyclic structure containing a nitrogen atom, classifying it within the azabicyclo family.
Scientific Research Applications
This compound is a building block in synthesizing complex organic molecules. It is also studied for its potential biological activity and interactions with biomolecules.
Chemistry It is used as a building block in the synthesis of complex organic molecules.
Biology The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry The compound is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound undergoes oxidation, reduction, and nucleophilic substitution reactions.
Oxidation This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
Reduction Reduction reactions can convert it into amines or alcohols. Reducing agents like lithium aluminum hydride () and sodium borohydride () are frequently used.
Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Mechanism of Action
The mechanism by which Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-Azabicyclo[3.1.0]hexane Derivatives
Pharmacological and Functional Differences
- Analgesic Activity: 1-Aryl-3-azabicyclo[3.1.0]hexanes (e.g., bicifadine) exhibit non-narcotic analgesic properties, with potency dependent on para-substitution and enantiomeric configuration .
- Enzyme Inhibition : Dimethyl-substituted derivatives (e.g., 6,6-dimethyl analogs) are patented as ketohexokinase inhibitors, demonstrating structural versatility for target-specific drug design .
- Spirocyclic Derivatives : Ethyl 3-benzyl analogs are highlighted for spirocyclopropane frameworks, which may enhance metabolic stability or receptor binding in drug candidates .
Physicochemical and Commercial Profiles
- Solubility and Stability : Methyl ester derivatives generally exhibit higher lipophilicity compared to carboxylic acid analogs (e.g., 3-Methyl-3-azabicyclo...carboxylic acid), impacting bioavailability .
- Commercial Availability : Ethyl 3-benzyl derivatives are marketed in bulk quantities (e.g., CAS 1204820-71-2), whereas methyl esters are often custom-synthesized for preclinical research .
Biological Activity
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure that includes a nitrogen atom, classifying it within the azabicyclo family. Its molecular formula is with a molecular weight of 177.63 g/mol. The compound is typically found in powdered form and demonstrates solubility in polar organic solvents such as methanol and ethanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as an inhibitor of certain enzymes or receptors. This modulation of biological pathways makes it a subject of interest in pharmacological applications, particularly in the development of drugs targeting neurological pathways .
Target Interactions
Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety exhibit various biological activities, including:
- Antagonism : Compounds derived from this structure have been identified as antagonists of morphine-induced antinociception, suggesting potential applications in pain management .
- Histone Deacetylase Inhibition : Some derivatives have shown promise as histone deacetylase inhibitors, which are relevant in cancer therapy due to their role in gene expression regulation .
- Antitumor Activity : Methyl 3-azabicyclo[3.1.0]hexane derivatives have demonstrated cytotoxicity against cancer cells, indicating their potential as antitumor agents.
Research Findings
Several studies have investigated the biological activity and synthesis of this compound and its derivatives.
Case Studies
-
Synthesis and Biological Evaluation :
- A study focused on synthesizing spirocyclic derivatives revealed that certain derivatives exhibited significant biological activity against specific targets, including opioid receptors and histone deacetylases .
- Another research effort highlighted the synthesis of azabicyclo derivatives that showed inhibitory effects on nuclear factor kappa B inducing kinase (NIK), which is involved in inflammatory responses and cancer progression .
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Bicyclic with nitrogen | Antinociceptive, Antitumor | Unique ester group enhances reactivity |
| N-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate | Similar structure with methyl group | Potentially similar activities | Modifications may influence efficacy |
| Other azabicyclo derivatives | Various modifications | Variable activities | Broad range of biological interactions |
Q & A
Q. What are the most efficient synthetic routes for Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, and how do reaction conditions influence yield and stereochemistry?
The compound can be synthesized via electrocatalytic cascade multicomponent assembling using aldehydes, malononitrile, malonate, and methanol. Key conditions include controlled potential electrolysis (CPE) in methanol with NHBr as a supporting electrolyte, yielding stereoselective bicyclic products (up to 75% yield) . Alternatively, Ti-mediated intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted carboxamides provides enantiomerically pure derivatives (26–30% yield, endo/exo selectivity 2:1–2.5:1) . For copper-mediated methods, CuBr/PhIO systems enable cyclopropanation of N-allyl enamine carboxylates, achieving diastereoselective reduction to 3-azabicyclo[3.1.0]hexanes with NaBHCN/AcOH .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- X-ray crystallography : Resolves absolute configurations (e.g., 1R,5S for bicifadine derivatives) and confirms boat conformations in bicyclic skeletons .
- NMR spectroscopy : and NMR distinguish endo/exo isomers and monitor stereochemical outcomes (e.g., δ 173.8 ppm for ester carbonyls) .
- Chiral HPLC : Essential for enantiomeric purity assessment, particularly for pharmacologically active isomers like (+)‑bicifadine .
Q. What are common derivatives of this bicyclic scaffold, and how are they functionalized?
- Amine derivatives : Prepared via nucleophilic aromatic substitution (e.g., 3-aryl-3-azabicyclohexanes using Pd catalysis with halo-heterocycles) .
- Carboxamides and nitriles : Serve as precursors for cyclopropanation; deprotection via hydrogenation yields free amines .
- Fluorinated analogs : Synthesized via cycloadditions with gem-difluorocyclopropenes, enhancing drug-like properties .
Advanced Research Questions
Q. How can stereochemical control be achieved in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
- Catalyst selection : Pd(dba)/(±)-BINAP systems enable enantioselective arylations (e.g., pyridinyl substituents) .
- Substrate preorganization : N-Benzyl protection in carboxamides directs cyclopropanation pathways, favoring endo products .
- Solvent effects : Methanol promotes stereoselective electrocatalytic assembly by stabilizing transition states via hydrogen bonding .
Q. What mechanistic insights explain contradictory reactivity in copper-mediated cyclopropanation vs. ring-opening?
- Cyclopropanation : CuBr/PhIO generates carbocation intermediates via carbocupration, leading to bicyclo[3.1.0]hexanes .
- Ring-opening : Oxidative conditions (e.g., O) induce strain release in substituted bicyclohexanes, forming pyridines via radical intermediates .
- Kinetic vs. thermodynamic control : Higher temperatures favor ring-opening (>60°C), while low temperatures (<20°C) stabilize cyclopropanes .
Q. How do structural modifications impact biological activity, particularly for nicotinic receptor ligands?
- Para-substitution on aryl groups : Enhances analgesic potency (e.g., bicifadine’s 4-methylphenyl group vs. inactive N-allyl analogs) .
- Stereoelectronic effects : The rigid bicyclic scaffold mimics bioactive conformations of acetylcholine, improving receptor binding .
- Fluorine incorporation : Increases metabolic stability and blood-brain barrier penetration in neuroactive derivatives .
Data Contradiction Analysis
Q. Why do different synthetic methods report varying yields for similar derivatives?
- Electrocatalytic vs. thermal methods : Electrosynthesis avoids side reactions (e.g., decarboxylation), achieving higher yields (75% vs. 30% for Ti-mediated routes) .
- Protecting group strategy : N-Tosyl vs. N-benzyl groups alter steric hindrance, affecting cyclization efficiency .
- Scale-dependent effects : Milligram-scale Pd-catalyzed reactions show higher reproducibility than gram-scale Cu-mediated protocols .
Q. How can researchers resolve discrepancies in reported biological activities?
- Purity verification : Trace solvents (e.g., DMF residues) may inhibit receptor binding; repurify via recrystallization (MeOH/EtO) .
- Enantiomer separation : Pharmacological activity is often restricted to specific enantiomers (e.g., (+)‑bicifadine vs. inactive (–)-form) .
- Assay variability : Standardize writhing (mouse) and paw-pain (rat) models to compare analgesic potencies .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
